molecular formula C22H15FIN3S2 B388085 2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-iodophenyl)-1,3-thiazole

2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-iodophenyl)-1,3-thiazole

Cat. No.: B388085
M. Wt: 531.4g/mol
InChI Key: TYVWFICQCCSHPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-iodophenyl)-1,3-thiazole is a complex organic compound that features a unique combination of fluorophenyl, thiophenyl, pyrazolyl, iodophenyl, and thiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-iodophenyl)-1,3-thiazole typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include halogenated aromatic compounds, thiophenes, and pyrazoles, along with catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-iodophenyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, with desirable physical and chemical properties.

Mechanism of Action

The mechanism of action of 2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-iodophenyl)-1,3-thiazole depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile: This compound shares the thiophenyl and phenyl groups but differs in its overall structure and functional groups.

    Indole derivatives: These compounds have diverse biological and clinical applications and share some structural similarities with the thiazole and pyrazole groups.

Uniqueness

2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-iodophenyl)-1,3-thiazole is unique due to its combination of fluorophenyl, thiophenyl, pyrazolyl, iodophenyl, and thiazole groups. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H15FIN3S2

Molecular Weight

531.4g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-(4-iodophenyl)-1,3-thiazole

InChI

InChI=1S/C22H15FIN3S2/c23-16-7-3-15(4-8-16)20-12-18(21-2-1-11-28-21)26-27(20)22-25-19(13-29-22)14-5-9-17(24)10-6-14/h1-11,13,20H,12H2

InChI Key

TYVWFICQCCSHPO-UHFFFAOYSA-N

SMILES

C1C(N(N=C1C2=CC=CS2)C3=NC(=CS3)C4=CC=C(C=C4)I)C5=CC=C(C=C5)F

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C3=NC(=CS3)C4=CC=C(C=C4)I)C5=CC=C(C=C5)F

Origin of Product

United States

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